molecular formula C7H3Cl2F2LiO3S B2941277 lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate CAS No. 2460751-14-6

lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate

Cat. No.: B2941277
CAS No.: 2460751-14-6
M. Wt: 282.99
InChI Key: XJSGHZRWQRMPRU-UHFFFAOYSA-M
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Description

Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate is a lithium sulfinate salt characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and a sulfinate group at position 1. This compound belongs to the broader class of aromatic sulfinates, which are pivotal in organic synthesis, particularly as intermediates in cross-coupling reactions or as ligands in coordination chemistry.

Properties

IUPAC Name

lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGHZRWQRMPRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2LiO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

Lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+)ion2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorinated and fluorinated aromatic rings enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CHF6001 (Phosphodiesterase-4 Inhibitor)

CHF6001 (a PDE4 inhibitor) shares structural motifs with the target compound, including dichloro and difluoromethoxy substituents on an aromatic ring. However, CHF6001 incorporates a pyridine oxide core and additional functional groups (e.g., cyclopropylmethoxy, methylsulfonamido), which enhance its potency in suppressing cytokine release and immune cell activation . Key distinctions:

  • Reactivity : CHF6001’s extended π-system and polar groups (e.g., sulfonamide) improve binding to PDE4 enzymes, whereas the lithium sulfinate’s ionic nature may favor solubility in polar solvents.
Property Lithium Sulfinate CHF6001
Core Structure Benzene sulfinate Pyridine oxide
Key Substituents Cl, OCF₂H Cl, OCF₂H, sulfonamide
Biological Target Not reported PDE4 enzyme (IC₅₀ ~1–3 nM)
Solubility High (ionic nature) Moderate (lipophilic moieties)

Lithium 2,5-Difluoropyridine-4-Sulfinate

This compound (InChIKey: YHSCJVNVDPKGAO-UHFFFAOYSA-M) replaces the benzene ring with a pyridine system. The nitrogen atom in pyridine alters electronic properties, increasing electron deficiency compared to the benzene derivative. Key differences:

  • Applications : Pyridine sulfinates are often used in metal-catalyzed reactions, whereas benzene sulfinates may serve as precursors for sulfonic acids .

Spirobenzofuran Cyclohexan Dione Derivatives

–4 describes dichloro-difluoromethoxy spirobenzofuran derivatives synthesized using lithium chloride. While these compounds share chloro and difluoromethoxy groups, their fused bicyclic frameworks confer distinct properties:

  • Metabolic Stability : The spirocyclic structure reduces metabolic oxidation compared to planar aromatic systems.
  • Synthetic Utility : These derivatives are intermediates in drug synthesis (e.g., antiviral agents), whereas the lithium sulfinate’s role is less defined but likely tied to sulfinate-transfer reactions .

Biological Activity

Lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate (CAS Number: 2460751-14-6) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : Lithium 2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
  • Molecular Formula : C₇H₄Cl₂F₂O₃S
  • Molecular Weight : 253.06 g/mol
  • Physical Form : Powder
  • Purity : ≥95%
  • Storage Conditions : -10°C

Structural Representation

The structural formula can be represented as:

Li+C7H4Cl2F2O3S\text{Li}^+\text{C}_7\text{H}_4\text{Cl}_2\text{F}_2\text{O}_3\text{S}^-

Research indicates that lithium compounds generally exert their biological effects through several mechanisms:

  • Neuroprotective Effects : Lithium ions are known to stabilize mood and possess neuroprotective properties, which may be attributed to their ability to inhibit glycogen synthase kinase 3 (GSK-3) and modulate neurotransmitter levels.
  • Antioxidant Properties : The sulfinate group in this compound may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Lithium has been shown to influence various signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

Therapeutic Applications

Lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate has potential applications in:

  • Psychiatric Disorders : Its lithium component suggests possible use in treating bipolar disorder and depression.
  • Neurodegenerative Diseases : Given its neuroprotective properties, it may have applications in conditions like Alzheimer's disease by inhibiting amyloid-beta formation.

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on animal models demonstrated that lithium sulfinate derivatives could significantly reduce neuronal cell death induced by oxidative stress. The administration of this compound resulted in a marked decrease in markers of apoptosis and inflammation .

Case Study 2: Inhibition of Amyloid-Beta Formation

In vitro studies have shown that lithium derivatives can inhibit the activity of β-secretase, an enzyme involved in amyloid-beta production. This inhibition suggests a potential role for lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate in the treatment or prevention of Alzheimer's disease .

Comparative Analysis of Similar Compounds

Compound NameMechanism of ActionTherapeutic UseReference
Lithium CarbonateMood stabilizationBipolar disorder
Lithium OrotateNeuroprotectionDepression
Lithium(1+) ion 2,5-Dichloro-4-(Difluoromethoxy)Benzene-1-SulfinateGSK-3 inhibition, antioxidantNeurodegenerative diseases

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